![molecular formula C10H10N2O2 B172863 Ethyl-Pyrrolo[1,2-a]pyrazin-3-carboxylat CAS No. 153780-28-0](/img/structure/B172863.png)
Ethyl-Pyrrolo[1,2-a]pyrazin-3-carboxylat
Übersicht
Beschreibung
Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate is a nitrogen-containing heterocyclic compound that features a fused pyrrole and pyrazine ring system. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial, antiviral, and antifungal properties.
Medicine: Explored for its potential as an antitumor and anti-inflammatory agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
- However, it’s important to note that pyrrolo[1,2-a]pyrazine derivatives generally exhibit antibacterial, antifungal, and antiviral activities .
Target of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate has exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The specific enzymes, proteins, and other biomolecules it interacts with are not clearly recognized .
Cellular Effects
The effects of Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate on various types of cells and cellular processes are not clearly recognized
Molecular Mechanism
The molecular mechanism of action of Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate is not clearly recognized
Temporal Effects in Laboratory Settings
The changes in the effects of Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate over time in laboratory settings are not clearly recognized
Dosage Effects in Animal Models
The effects of Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate vary with different dosages in animal models are not clearly recognized
Metabolic Pathways
The metabolic pathways that Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate is involved in are not clearly recognized
Transport and Distribution
How Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate is transported and distributed within cells and tissues is not clearly recognized
Subcellular Localization
The subcellular localization of Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate and any effects on its activity or function are not clearly recognized
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate typically involves multiple steps:
Preparation of Pyrrole Derivatives: The process begins with the preparation of pyrrole-derived α,β-alkynyl ketones.
Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using Sonogashira cross-coupling.
Formation of Pyrazole: The reaction between α,β-alkynyls and hydrazine monohydrate forms pyrazole.
Cyclization: Gold-catalyzed cyclization of pyrazoles by alkyne groups.
Final Cyclization: The final cyclization step is catalyzed by sodium hydride (NaH).
Industrial Production Methods: Industrial production methods for ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Vergleich Mit ähnlichen Verbindungen
Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
6H-pyrrolo[3,4-b]pyrazine: Exhibits different biological activities compared to ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate.
Uniqueness: Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate is unique due to its specific structural features and the range of biological activities it exhibits. Its fused pyrrole and pyrazine rings contribute to its stability and reactivity, making it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-7-12-5-3-4-8(12)6-11-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBLABAFRMQDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626520 | |
| Record name | Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153780-28-0 | |
| Record name | Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


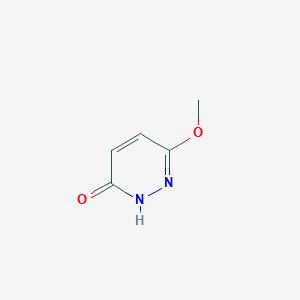
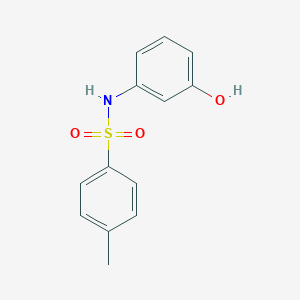

![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)

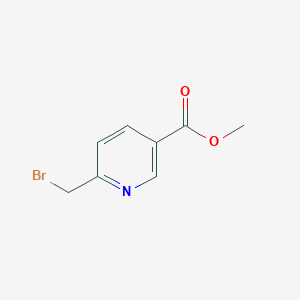
![2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one](/img/structure/B172811.png)
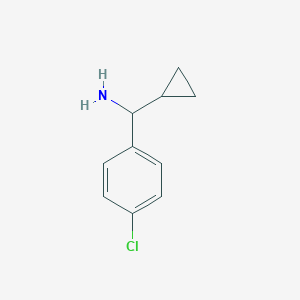
![Methyl 2-[4-(aminomethyl)phenyl]benzoate](/img/structure/B172814.png)
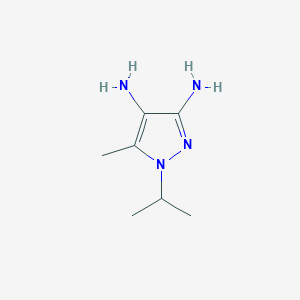

![[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine](/img/structure/B172821.png)
